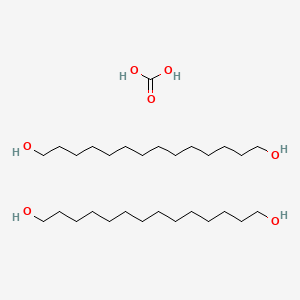
Carbonic acid;tetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;tetradecane-1,14-diol, also known as tetradecamethylene glycol, is a chemical compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a long carbon chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Diketones: One common method to synthesize diols like tetradecane-1,14-diol is by reducing diketones.
Dihydroxylation of Alkenes: Another approach involves the dihydroxylation of alkenes.
Industrial Production Methods
Industrial production of tetradecane-1,14-diol often involves the use of readily available raw materials and mild reaction conditions to ensure reproducibility and cost-effectiveness. The process typically includes the use of acetic acid as a carbon source and inorganic salts as growth factors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tetradecane-1,14-diol can undergo oxidation reactions to form carbonyl-containing compounds such as aldehydes and ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), periodic acid (HIO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
Chemistry
Tetradecane-1,14-diol is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology
In biological research, tetradecane-1,14-diol is used to study the effects of long-chain diols on cellular processes. It can be used to investigate membrane fluidity and permeability due to its amphiphilic nature .
Medicine
Its biocompatibility and low toxicity make it suitable for medical applications .
Industry
Tetradecane-1,14-diol is used in the production of lubricants, plasticizers, and adhesives.
Mechanism of Action
The mechanism of action of tetradecane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Tetradecanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms.
Hexadecanediol: A longer-chain diol with similar chemical properties.
Octadecanediol: Another long-chain diol used in similar applications.
Uniqueness
Tetradecane-1,14-diol is unique due to its specific hydroxyl group placement, which allows for distinct chemical reactivity and physical properties. Its balance of hydrophilic and hydrophobic regions makes it versatile for various applications .
Properties
CAS No. |
90383-25-8 |
|---|---|
Molecular Formula |
C29H62O7 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
carbonic acid;tetradecane-1,14-diol |
InChI |
InChI=1S/2C14H30O2.CH2O3/c2*15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;2-1(3)4/h2*15-16H,1-14H2;(H2,2,3,4) |
InChI Key |
KYXYWMBZCKNHKG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCO)CCCCCCO.C(CCCCCCCO)CCCCCCO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















